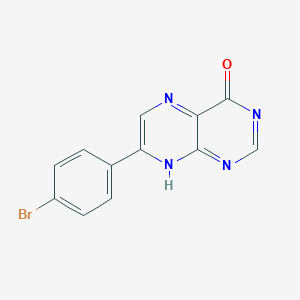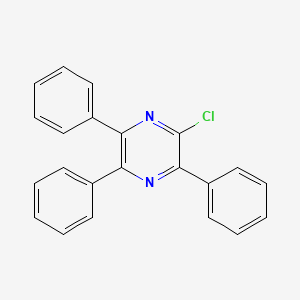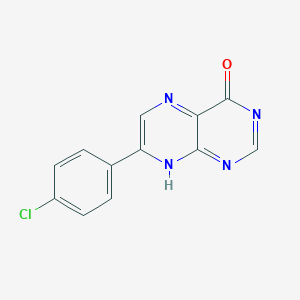
7-(4-bromophenyl)-8H-pteridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “7-(4-bromophenyl)-8H-pteridin-4-one” is a chemical entity with unique properties and applications. It is important in various scientific fields due to its distinctive chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-bromophenyl)-8H-pteridin-4-one involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are essential for its preparation, ensuring the desired purity and yield. The preparation methods typically involve multiple steps, including the use of specific reagents and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes for large-scale production, ensuring cost-effectiveness and efficiency. Industrial production methods may include continuous flow processes, batch reactions, and the use of advanced technologies to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 7-(4-bromophenyl)-8H-pteridin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its reactivity and applications in different fields.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
7-(4-bromophenyl)-8H-pteridin-4-one has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it serves as a tool for investigating biochemical pathways and interactions. In medicine, this compound is explored for its potential therapeutic effects and as a lead compound for drug development. Additionally, it finds applications in industry, particularly in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-(4-bromophenyl)-8H-pteridin-4-one involves its interaction with specific molecular targets and pathways It exerts its effects by binding to target molecules, altering their function and activity The pathways involved may include enzymatic reactions, signal transduction pathways, and other biochemical processes
Comparación Con Compuestos Similares
Similar Compounds: 7-(4-bromophenyl)-8H-pteridin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or reactivity. Examples of similar compounds include those with similar functional groups or molecular frameworks.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and reactivity, which distinguish it from other compounds
Conclusion
This compound is a compound with significant importance in various scientific fields. Its unique properties, preparation methods, chemical reactivity, and applications make it a valuable tool for research and industrial applications. Understanding its mechanism of action and comparing it with similar compounds further highlights its potential and uniqueness.
Propiedades
IUPAC Name |
7-(4-bromophenyl)-8H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN4O/c13-8-3-1-7(2-4-8)9-5-14-10-11(17-9)15-6-16-12(10)18/h1-6H,(H,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDHCLXYGCCQAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C(=NC=NC3=O)N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CN=C3C(=NC=NC3=O)N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole](/img/structure/B7794558.png)



![[5,6-Diamino-2-(sulfanylmethyl)pyrimidin-4-yl]methanethiol](/img/structure/B7794572.png)








